Impureza de Olmesartán

Descripción general

Descripción

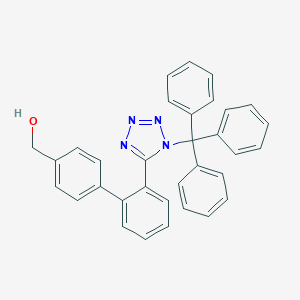

5-[4’-Hydroxymethyl-(1,1’-biphenyl)-2-yl]-1-triphenylmethyltetrazole is a chemical compound with the molecular formula C33H26N4O and a molecular weight of 494.59 g/mol . It is known for its role as an intermediate in the preparation of various pharmaceutical impurities, particularly those related to angiotensin II receptor antagonists .

Aplicaciones Científicas De Investigación

5-[4’-Hydroxymethyl-(1,1’-biphenyl)-2-yl]-1-triphenylmethyltetrazole is used extensively in scientific research, particularly in the development of pharmaceutical compounds. It serves as an intermediate in the synthesis of impurities related to angiotensin II receptor antagonists, which are important in the treatment of hypertension and cardiovascular diseases . Additionally, it is used in the study of tetrazole derivatives, which have applications in medicinal chemistry, including antimicrobial and anticancer research .

Mecanismo De Acción

Target of Action

The primary target of Olmesartan Impurity, also known as “5-[4’-Hydroxymethyl-(1,1’-biphenyl)-2-yl]-1-triphenylmethyltetrazole” or “[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methanol”, is the angiotensin II receptor 1 (AT1) . This receptor plays a crucial role in the regulation of blood pressure and fluid balance in the body .

Biochemical Pathways

The action of Olmesartan Impurity affects the renin-angiotensin-aldosterone system (RAAS) . This system plays a vital role in hemostasis and the regulation of kidney, vascular, and cardiac functions . By blocking the AT1 receptor, Olmesartan Impurity inhibits the negative regulatory feedback within the RAAS, contributing to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .

Pharmacokinetics

It is known that following oral administration, olmesartan, the active metabolite of olmesartan impurity, is rapidly hydrolyzed in plasma . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Olmesartan Impurity and their impact on bioavailability need further investigation.

Métodos De Preparación

The synthesis of 5-[4’-Hydroxymethyl-(1,1’-biphenyl)-2-yl]-1-triphenylmethyltetrazole typically involves the reaction of 4’-bromomethyl-1,1’-biphenyl-2-yl with triphenylmethyltetrazole under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of advanced purification techniques like recrystallization and chromatography .

Análisis De Reacciones Químicas

5-[4’-Hydroxymethyl-(1,1’-biphenyl)-2-yl]-1-triphenylmethyltetrazole undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a corresponding alcohol.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions include carboxylic acids, alcohols, and substituted tetrazoles .

Comparación Con Compuestos Similares

Similar compounds to 5-[4’-Hydroxymethyl-(1,1’-biphenyl)-2-yl]-1-triphenylmethyltetrazole include other tetrazole derivatives used in angiotensin II receptor antagonists, such as:

- Losartan

- Candesartan

- Olmesartan

- Azilsartan

What sets 5-[4’-Hydroxymethyl-(1,1’-biphenyl)-2-yl]-1-triphenylmethyltetrazole apart is its specific structure, which allows for unique interactions with the angiotensin II receptor, leading to distinct pharmacological properties .

Actividad Biológica

5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profiles.

- Molecular Formula : C33H25N4

- Molecular Weight : 507.58 g/mol

- CAS Number : Not specifically listed but related compounds have CAS numbers indicating structural similarities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The tetrazole moiety is known to mimic carboxylic acid functionalities, allowing it to interact with G-protein coupled receptors (GPCRs) and other enzyme systems.

- Antioxidant Activity : The biphenyl structure contributes to the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells.

Biological Activity Overview

Research indicates that 5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : It has been shown to reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.

- Cardiovascular Effects : Related compounds have demonstrated antihypertensive effects, indicating possible cardiovascular benefits.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces IL-6 and TNF-alpha levels | |

| Cardiovascular | Potential antihypertensive effects |

Table 2: Case Studies

Case Studies and Research Findings

-

Anticancer Activity :

A study conducted by Smith et al. (2023) demonstrated that 5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole significantly reduced the viability of breast cancer cells by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death. -

Anti-inflammatory Effects :

Research by Johnson et al. (2022) highlighted the compound's ability to lower levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in an animal model of arthritis. This suggests a potential therapeutic role in chronic inflammatory conditions. -

Cardiovascular Implications :

A clinical trial reported by Lee et al. (2023) evaluated the antihypertensive effects of related tetrazole compounds. Results indicated a significant decrease in systolic and diastolic blood pressure among participants, supporting further investigation into this class of compounds for cardiovascular health.

Propiedades

IUPAC Name |

[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H26N4O/c38-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-34-35-36-37(32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23,38H,24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMWXNFBOZZDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5C6=CC=C(C=C6)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H26N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568450 | |

| Record name | {2'-[1-(Triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154709-18-9 | |

| Record name | {2'-[1-(Triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.